molecular formula C21H22N2O8 B11053928 N-[(1E)-N-{[(4,7-dimethoxy-1,3-benzodioxol-5-yl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidoyl]acetamide

N-[(1E)-N-{[(4,7-dimethoxy-1,3-benzodioxol-5-yl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidoyl]acetamide

Cat. No.: B11053928
M. Wt: 430.4 g/mol
InChI Key: ZFISROCEMVLNTM-UHFFFAOYSA-N
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Description

N-[(1E)-N-{[(4,7-dimethoxy-1,3-benzodioxol-5-yl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidoyl]acetamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, methoxy groups, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-N-{[(4,7-dimethoxy-1,3-benzodioxol-5-yl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidoyl]acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the reaction of catechol with methylene chloride in the presence of a base.

    Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Formation of the Ethanimidoyl Group: This involves the reaction of an appropriate aldehyde with an amine to form an imine, followed by acylation to introduce the ethanimidoyl group.

    Coupling Reactions: The final step involves coupling the benzodioxole derivative with the ethanimidoyl derivative under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl groups.

    Reduction: Reduction reactions can target the imine or acetamide groups, potentially converting them to amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound may have bioactive properties, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications could include its use as a drug candidate for treating various diseases, pending further research on its pharmacological properties.

    Industry: It could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[(1E)-N-{[(4,7-dimethoxy-1,3-benzodioxol-5-yl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidoyl]acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.

    Pathway Modulation: The compound might influence various biochemical pathways, leading to changes in cellular function or metabolism.

Comparison with Similar Compounds

Similar Compounds

    N-[(1E)-N-{[(4,7-dimethoxy-1,3-benzodioxol-5-yl)carbonyl]oxy}-2-(4-hydroxyphenyl)ethanimidoyl]acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-[(1E)-N-{[(4,7-dimethoxy-1,3-benzodioxol-5-yl)carbonyl]oxy}-2-(4-chlorophenyl)ethanimidoyl]acetamide: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

The uniqueness of N-[(1E)-N-{[(4,7-dimethoxy-1,3-benzodioxol-5-yl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidoyl]acetamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C21H22N2O8

Molecular Weight

430.4 g/mol

IUPAC Name

[(E)-[1-acetamido-2-(4-methoxyphenyl)ethylidene]amino] 4,7-dimethoxy-1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C21H22N2O8/c1-12(24)22-17(9-13-5-7-14(26-2)8-6-13)23-31-21(25)15-10-16(27-3)19-20(18(15)28-4)30-11-29-19/h5-8,10H,9,11H2,1-4H3,(H,22,23,24)

InChI Key

ZFISROCEMVLNTM-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)N/C(=N/OC(=O)C1=CC(=C2C(=C1OC)OCO2)OC)/CC3=CC=C(C=C3)OC

Canonical SMILES

CC(=O)NC(=NOC(=O)C1=CC(=C2C(=C1OC)OCO2)OC)CC3=CC=C(C=C3)OC

Origin of Product

United States

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